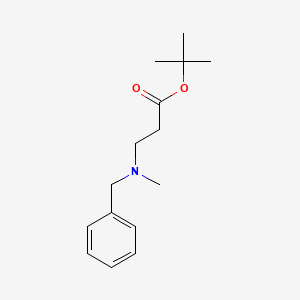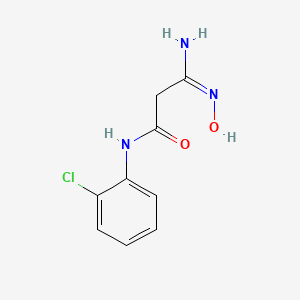
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring and a hydroxycarbamimidoyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and ethyl chloroacetate.
Formation of Intermediate: The reaction between 2-chloroaniline and ethyl chloroacetate under basic conditions forms an intermediate compound.
Hydroxycarbamimidoyl Group Introduction: The intermediate is then reacted with hydroxylamine hydrochloride to introduce the hydroxycarbamimidoyl group.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide or thiourea.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxycarbamimidoyl group could play a role in binding to active sites, while the chloro-phenyl group may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-phenyl)-acetamide: Lacks the hydroxycarbamimidoyl group.
N-(2-Hydroxy-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: Has a hydroxy group instead of a chloro group on the phenyl ring.
N-(2-Bromo-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: Contains a bromo group instead of a chloro group.
Uniqueness
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide is unique due to the combination of the chloro-phenyl and hydroxycarbamimidoyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C9H10ClN3O2 |
|---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
(3E)-3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
InChI Key |
ISAQYFYVRMYXTH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C/C(=N\O)/N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=NO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


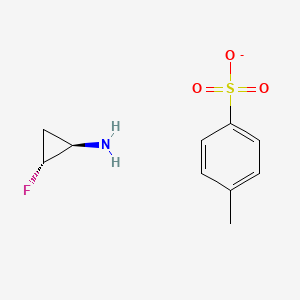
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)
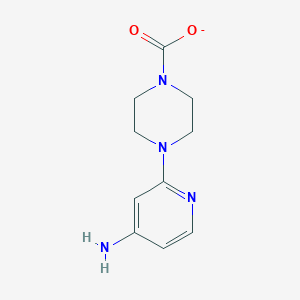



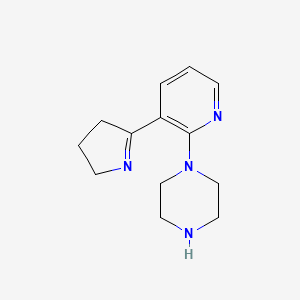
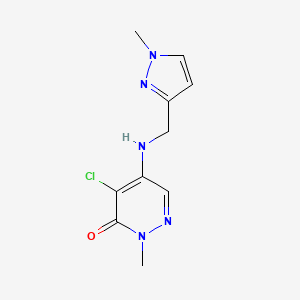
![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)

![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
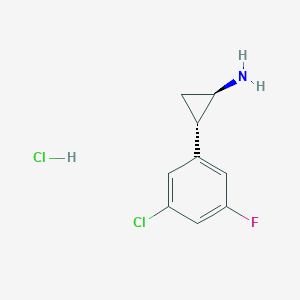
![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
